molecular formula C6H10BrF B7768660 1-Bromo-2-fluorocyclohexane CAS No. 51422-74-3

1-Bromo-2-fluorocyclohexane

Cat. No. B7768660
CAS RN: 51422-74-3
M. Wt: 181.05 g/mol
InChI Key: AZQRVGXSORXOCR-RITPCOANSA-N
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Description

1-Bromo-2-fluorocyclohexane is a useful research compound. Its molecular formula is C6H10BrF and its molecular weight is 181.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Dehydrohalogenation Reactions : 1-Bromo-2-fluorocyclohexane is studied for its behavior in dehydrohalogenation reactions. For instance, cis-1-Bromo-2-fluorocyclohexane predominantly eliminates hydrogen bromide, forming 1-fluorocyclohexene and a small amount of 3-fluorocyclohexene. In contrast, trans-1-Bromo-2-fluorocyclohexane preferentially eliminates hydrogen fluoride when treated with sodamide (Hudlický, 1986).

  • Conformational Analysis : The conformational preferences of molecules like 2-fluorocyclohexanone and 2-halocyclohexanones, which are structurally related to this compound, have been studied. These studies involve NMR, theoretical calculations, and solvation effects to understand the energetic differences between various conformers (Yoshinaga et al., 2002).

  • Photochemical Studies : Research has been conducted on the photochemical behavior of compounds structurally similar to this compound. For instance, studies on photolysis of bromo- and chloro-substituted benzyl derivatives help understand the reaction pathways and effects of different halogens and solvents (Kosmrlj & Sket, 2000).

  • Halogenation Reactions : The molecule has been explored in the context of halogenation reactions, such as bromofluorination, and its regioselectivity and stereospecificity in these processes (Zupan, 1977).

  • Asymmetric Synthesis : Studies have been conducted on the asymmetric bromination of cyclic compounds, which are relevant for understanding the stereochemical aspects of reactions involving this compound and similar structures (Bellucci et al., 1969).

  • Stereoelectronic Interactions : The effect of halogens on conformational equilibrium and stereoelectronic interactions in molecules structurally related to this compound has been examined, providing insights into the influence of different halogens and substituents on molecular behavior (Francisco et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Bromo-2-fluorocyclohexane involves the conversion of cyclohexene to 1-Bromo-2-fluorocyclohexane through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Hydrogen fluoride", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with bromine in the presence of sulfuric acid to form 1-Bromo-2-cyclohexene.", "Step 2: 1-Bromo-2-cyclohexene is then reacted with hydrogen fluoride to form 1-Bromo-2-fluorocyclohexene.", "Step 3: The reaction mixture is then washed with sodium bicarbonate solution to remove any remaining acid.", "Step 4: The organic layer is separated and dried over sodium chloride.", "Step 5: The product is then purified by distillation to obtain 1-Bromo-2-fluorocyclohexane." ] }

CAS RN

51422-74-3

Molecular Formula

C6H10BrF

Molecular Weight

181.05 g/mol

IUPAC Name

(1R,2S)-1-bromo-2-fluorocyclohexane

InChI

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+/m1/s1

InChI Key

AZQRVGXSORXOCR-RITPCOANSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)F)Br

SMILES

C1CCC(C(C1)F)Br

Canonical SMILES

C1CCC(C(C1)F)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-fluorocyclohexane
Reactant of Route 2
1-Bromo-2-fluorocyclohexane
Reactant of Route 3
1-Bromo-2-fluorocyclohexane
Reactant of Route 4
1-Bromo-2-fluorocyclohexane
Reactant of Route 5
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Reactant of Route 6
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